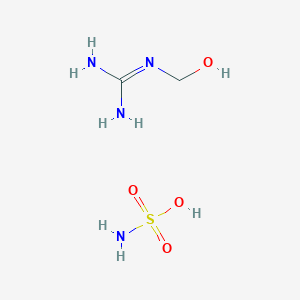
(Hydroxymethyl)guanidinium sulphamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hydroxymethyl)guanidinium sulphamate is a chemical compound with the molecular formula C2H10N4O4S It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hydroxymethyl)guanidinium sulphamate typically involves the reaction of guanidine derivatives with formaldehyde and sulphamic acid. One common method includes the following steps:
Reaction of Guanidine with Formaldehyde: Guanidine reacts with formaldehyde to form hydroxymethylguanidine.
Reaction with Sulphamic Acid: Hydroxymethylguanidine is then reacted with sulphamic acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Hydroxymethyl)guanidinium sulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxymethylguanidine derivatives, while reduction can produce simpler guanidine compounds.
Wissenschaftliche Forschungsanwendungen
(Hydroxymethyl)guanidinium sulphamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Hydroxymethyl)guanidinium sulphamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: A simpler compound with similar basicity and hydrogen bonding capabilities.
Hydroxymethylguanidine: A direct precursor in the synthesis of (Hydroxymethyl)guanidinium sulphamate.
Sulphamic Acid: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its combination of hydroxymethyl and guanidinium groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84712-66-3 |
|---|---|
Molekularformel |
C2H10N4O4S |
Molekulargewicht |
186.19 g/mol |
IUPAC-Name |
2-(hydroxymethyl)guanidine;sulfamic acid |
InChI |
InChI=1S/C2H7N3O.H3NO3S/c3-2(4)5-1-6;1-5(2,3)4/h6H,1H2,(H4,3,4,5);(H3,1,2,3,4) |
InChI-Schlüssel |
HRWPCRFDLRCTEK-UHFFFAOYSA-N |
Kanonische SMILES |
C(N=C(N)N)O.NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)

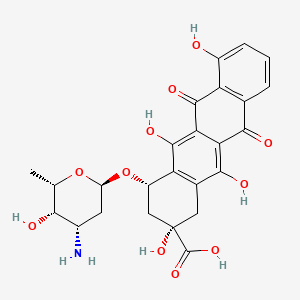
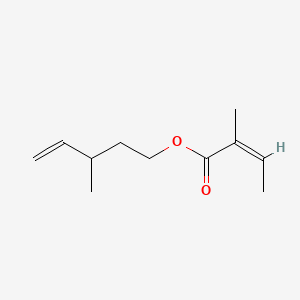
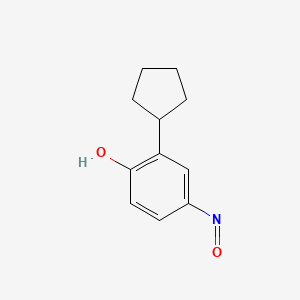
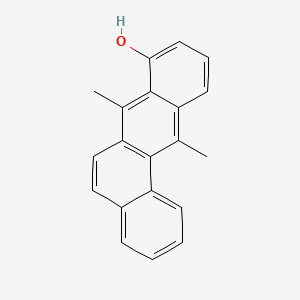


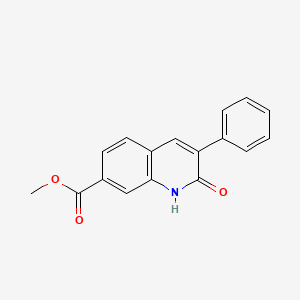
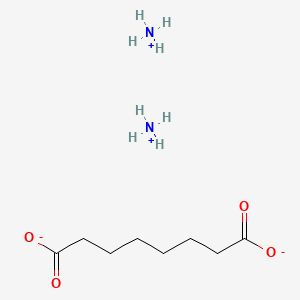
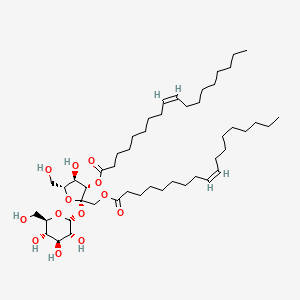
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
